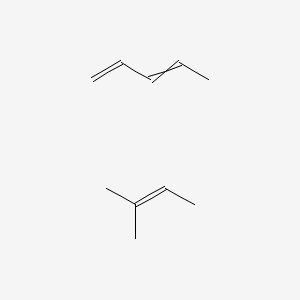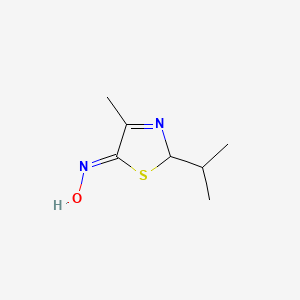![molecular formula C10H18O B14428821 1-[4-(Propan-2-yl)cyclopent-1-en-1-yl]ethan-1-ol CAS No. 80113-80-0](/img/structure/B14428821.png)
1-[4-(Propan-2-yl)cyclopent-1-en-1-yl]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Propan-2-yl)cyclopent-1-en-1-yl]ethan-1-ol is an organic compound with a unique structure that includes a cyclopentene ring substituted with an isopropyl group and an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Propan-2-yl)cyclopent-1-en-1-yl]ethan-1-ol typically involves the following steps:
Formation of the Cyclopentene Ring: The cyclopentene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.
Addition of the Ethan-1-ol Moiety: The ethan-1-ol group can be added through a Grignard reaction where the cyclopentene derivative reacts with ethyl magnesium bromide followed by hydrolysis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and solvents is carefully controlled to ensure high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Propan-2-yl)cyclopent-1-en-1-yl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: The compound can be reduced to form different alcohols or hydrocarbons using reducing agents like LiAlH₄ (Lithium aluminum hydride) or NaBH₄ (Sodium borohydride).
Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like SOCl₂ (Thionyl chloride) or PBr₃ (Phosphorus tribromide).
Common Reagents and Conditions
Oxidation: PCC, KMnO₄, H₂O₂ (Hydrogen peroxide)
Reduction: LiAlH₄, NaBH₄, H₂ (Hydrogen gas) with a catalyst
Substitution: SOCl₂, PBr₃, HCl (Hydrochloric acid)
Major Products
Oxidation: Ketones, aldehydes
Reduction: Alcohols, hydrocarbons
Substitution: Alkyl halides, ethers
Scientific Research Applications
1-[4-(Propan-2-yl)cyclopent-1-en-1-yl]ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[4-(Propan-2-yl)cyclopent-1-en-1-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-[4-(Propan-2-yl)cyclopent-1-en-1-yl]ethan-1-ol can be compared with similar compounds such as:
1-(Cyclopent-2-en-1-yl)propan-2-one: Similar cyclopentene structure but with a ketone group instead of an alcohol.
4-Isopropenylphenol: Contains an isopropyl group and a phenol moiety, differing in the aromatic ring structure.
Pyrrolidine, 1-(1-cyclopenten-1-yl)-: Similar cyclopentene ring but with a pyrrolidine group.
Properties
CAS No. |
80113-80-0 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
1-(4-propan-2-ylcyclopenten-1-yl)ethanol |
InChI |
InChI=1S/C10H18O/c1-7(2)9-4-5-10(6-9)8(3)11/h5,7-9,11H,4,6H2,1-3H3 |
InChI Key |
XYPRAORYAAWJAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CC=C(C1)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


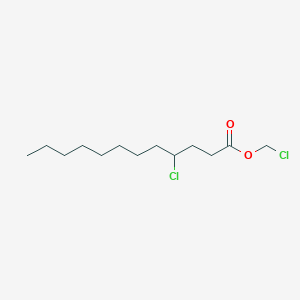
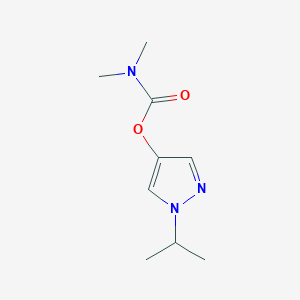
![3-[[4-[(3-carbamimidoylphenoxy)methyl]cyclohexyl]methoxy]benzenecarboximidamide;(2S)-2-hydroxypropanoic acid](/img/structure/B14428761.png)
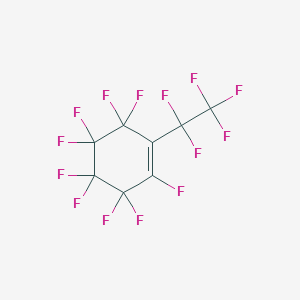
![5,5a-Dihydroxy-1,1,7,9-tetramethyl-11-oxo-4-[(tetradecanoyloxy)methyl]-1a,2,5,5a,6,9,10,10a-octahydro-1h-2,8a-methanocyclopenta[a]cyclopropa[e][10]annulen-6-yl tetradecanoate](/img/structure/B14428776.png)
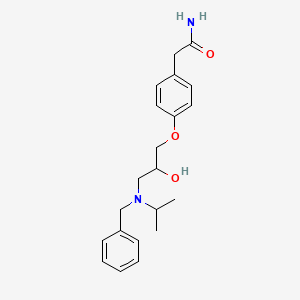
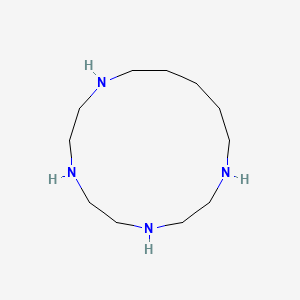
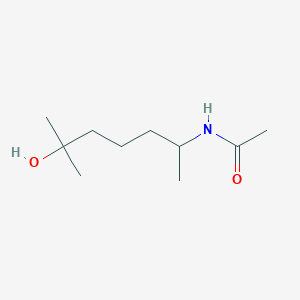
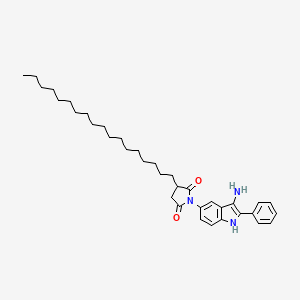
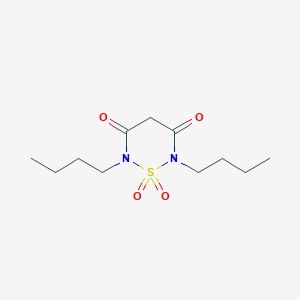

![3-Acetyl-5-[(pentyloxy)methyl]oxolan-2-one](/img/structure/B14428812.png)
